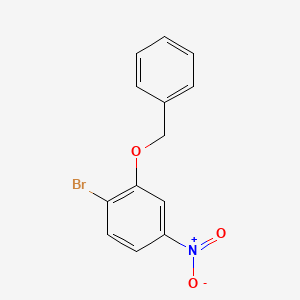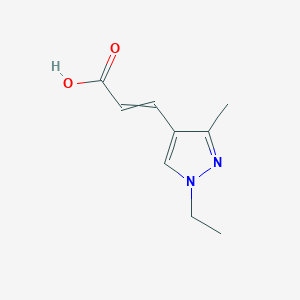
5-Methylene-2-norbornene
Übersicht
Beschreibung
5-Methylene-2-norbornene is a bicyclic hydrocarbon with a unique structure characterized by a methylene group attached to the norbornene framework. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable intermediate in various chemical syntheses. Its structure consists of a cyclohexene ring fused with a cyclopropane ring, with a methylene group bridging the two.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methylene-2-norbornene can be synthesized through several methods, with one of the most common being the Diels-Alder reaction. This involves the reaction of cyclopentadiene with ethylene to form norbornene, which is then further functionalized to introduce the methylene group. Another method involves the catalytic cyclopropanation of norbornadiene using diazomethane, which selectively targets the endocyclic double bond .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylene-2-norbornene undergoes a variety of chemical reactions due to its strained ring system and reactive double bonds. These include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the methylene group, often using reagents such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: Diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylene-2-norbornene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions, particularly in ring-opening metathesis polymerization (ROMP) to produce high-performance polymers.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their ability to form stable, yet reactive, structures.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals, particularly those requiring a rigid, bicyclic framework.
Wirkmechanismus
The reactivity of 5-methylene-2-norbornene is primarily due to the strain in its bicyclic structure. The compound can undergo various reactions that relieve this strain, such as cycloadditions and ring-opening reactions. The methylene group acts as a reactive site for electrophilic and nucleophilic attacks, facilitating a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Norbornene: Lacks the methylene group, making it less reactive in certain types of chemical reactions.
Norbornadiene: Contains two double bonds, offering different reactivity patterns compared to 5-methylene-2-norbornene.
Norbornane: The fully saturated version, which is less reactive due to the absence of double bonds.
Uniqueness: this compound stands out due to its combination of a strained bicyclic structure and a reactive methylene group. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with unique properties.
Eigenschaften
IUPAC Name |
5-methylidenebicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-6-4-7-2-3-8(6)5-7/h2-3,7-8H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQBISBWKRKLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29470-57-3 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29470-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862374 | |
| Record name | 5-Methylenenorbornene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Methylene-2-norbornene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
694-91-7 | |
| Record name | 5-Methylenebicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylene-2-norbornene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylenenorbornene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylene-2-norbornene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate](/img/structure/B1619089.png)




![4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline](/img/structure/B1619095.png)





